

Spectroscopic Data of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *2-Bromo-5-fluorobenzoyl chloride*

Cat. No.: *B050458*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Bromo-5-fluorobenzoyl chloride** (CAS No. 111771-13-2). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Bromo-5-fluorobenzoyl chloride** in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-5-fluorobenzoyl chloride**. These predictions are derived from the analysis of similar substituted benzoyl chlorides and related aromatic systems.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.30 - 7.50	dd	$J(H-F) \approx 8-9$, $J(H-H) \approx 3-4$
H-4	7.60 - 7.80	dd	$J(H-H) \approx 8-9$, $J(H-F) \approx 4-5$
H-6	8.00 - 8.20	dd	$J(H-H) \approx 3-4$, $J(H-F) \approx 2-3$

Solvent: $CDCl_3$. Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	166 - 170
C-1	132 - 136 (d, $J(C-F) \approx 8-10$ Hz)
C-2	120 - 124 (d, $J(C-F) \approx 25-30$ Hz)
C-3	118 - 122 (d, $J(C-F) \approx 20-25$ Hz)
C-4	135 - 139 (d, $J(C-F) \approx 8-10$ Hz)
C-5	160 - 164 (d, $J(C-F) \approx 250-260$ Hz)
C-6	130 - 134 (d, $J(C-F) \approx 3-5$ Hz)

Solvent: $CDCl_3$. Chemical shifts are referenced to the solvent peak ($\delta = 77.16$ ppm). "d" indicates a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C=O (Acid Chloride)	1770 - 1810	Strong, sharp carbonyl stretch
C-Cl	650 - 850	Stretch
C-Br	500 - 600	Stretch
C-F	1000 - 1400	Stretch
Aromatic C=C	1450 - 1600	Multiple bands
Aromatic C-H	3000 - 3100	Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Predicted Fragment	Description
236/238/240	[M] ⁺	Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and Chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1)
201/203	[M-Cl] ⁺	Loss of chlorine radical. Isotopic pattern for Bromine will be present.
173/175	[M-COCl] ⁺	Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present.
157	[C ₆ H ₃ BrF] ⁺	Fragment corresponding to bromofluorobenzene.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-Bromo-5-fluorobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR to achieve adequate signal intensity.
 - Reference the spectrum to the solvent peak (CDCl_3 at $\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Bromo-5-fluorobenzoyl chloride** has a low melting point (20-22 °C), it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl_4) can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure solvent.

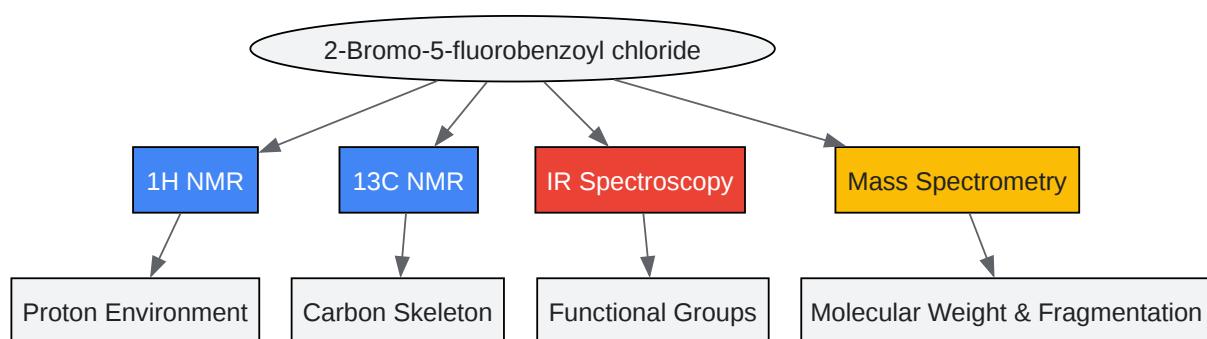
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Acquisition:
 - Introduce the sample into the ion source (e.g., Electron Ionization - EI).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

Visualizations

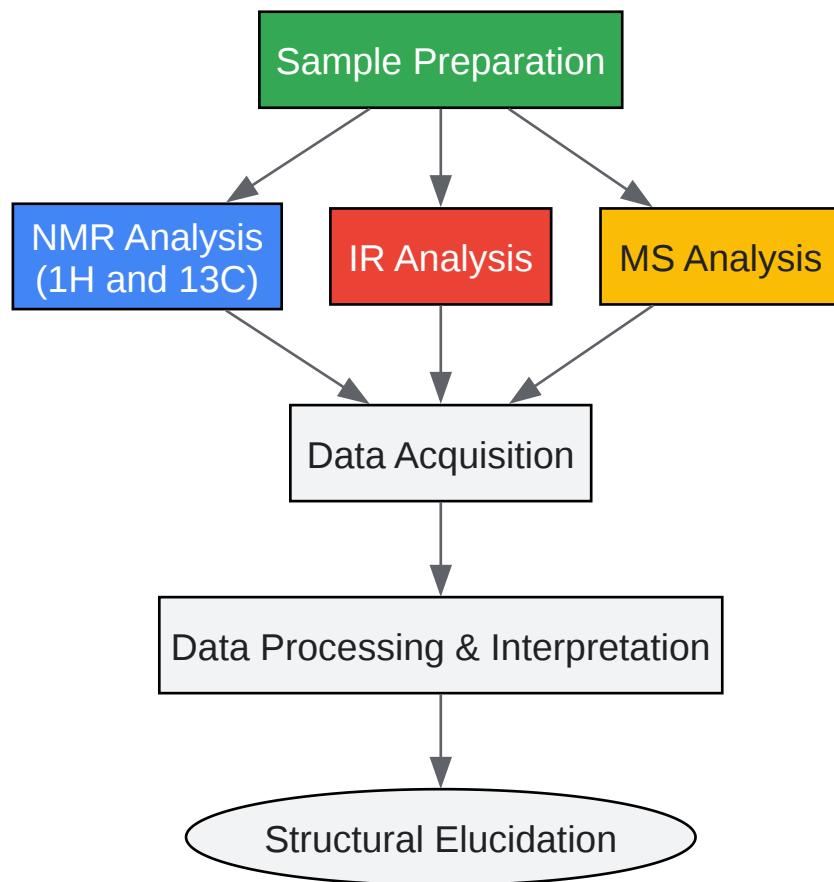
Spectroscopic Data Relationship



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Caption: Logical relationship of spectroscopic techniques for molecular characterization.

Generalized Experimental Workflow



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Caption: Generalized workflow for spectroscopic analysis.

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